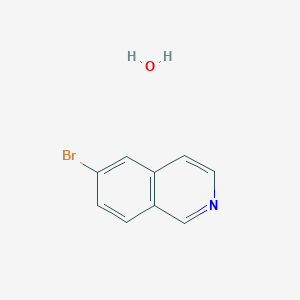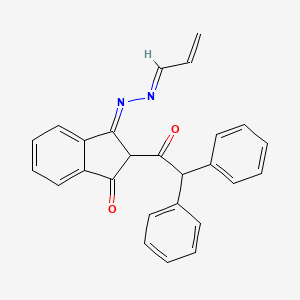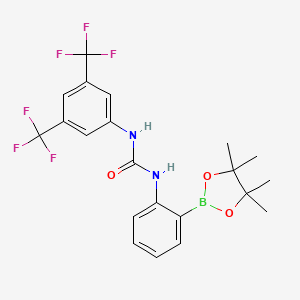
Mattson Boronate Urea Pinacol Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mattson Boronate Urea Pinacol Ester, with the chemical formula C21H21BF6N2O3 and a molecular weight of 474.20 g/mol , is a user-friendly, bench-stable white solid. This compound is known for its moderate acidity (pKa in DMSO = 9.5) and enhanced catalytic abilities and stability in select reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mattson Boronate Urea Pinacol Ester involves the reaction of 3,5-bis(trifluoromethyl)phenyl isocyanate with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Mattson Boronate Urea Pinacol Ester undergoes various types of reactions, including:
Oxidation: The compound can be oxidized using reagents like or .
Reduction: Reduction reactions can be carried out using or .
Substitution: The ester group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophilic reagents such as or .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids , while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Mattson Boronate Urea Pinacol Ester has a wide range of applications in scientific research:
Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a building block for biologically active molecules.
Industry: Used in the synthesis of advanced materials and as a catalyst in industrial chemical processes.
Mecanismo De Acción
The mechanism of action of Mattson Boronate Urea Pinacol Ester involves its ability to act as a Lewis acid catalyst. The boron atom in the compound coordinates with the carbonyl oxygen of the urea group, enhancing its acidity and catalytic efficiency. This coordination facilitates various chemical reactions by stabilizing transition states and intermediates .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(pinacolato)diboron
- Phenylboronic acid
- 4-tert-Butylphenylboronic acid
- 2-Aminopyrimidine-5-boronic acid pinacol ester
Uniqueness
Mattson Boronate Urea Pinacol Ester stands out due to its moderate acidity and enhanced catalytic abilities compared to conventional ureas. Its stability and reactivity make it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C21H21BF6N2O3 |
|---|---|
Peso molecular |
474.2 g/mol |
Nombre IUPAC |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
InChI |
InChI=1S/C21H21BF6N2O3/c1-18(2)19(3,4)33-22(32-18)15-7-5-6-8-16(15)30-17(31)29-14-10-12(20(23,24)25)9-13(11-14)21(26,27)28/h5-11H,1-4H3,(H2,29,30,31) |
Clave InChI |
OJFYKTGJRXTBRH-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


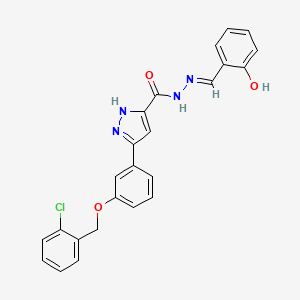

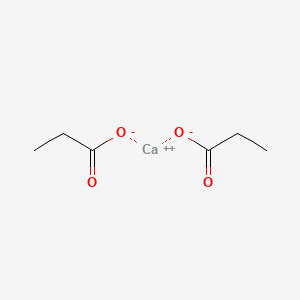


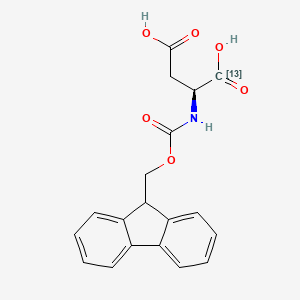
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B12058485.png)
![3-[(1-{[2-(4-Hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)carbamoyl]ethyl]carbamoyl}-3-methylbutyl)carbamoyl]propanoic acid](/img/structure/B12058490.png)
